molecular formula C10H11ClFN3O B2562387 (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 2253641-22-2

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B2562387
CAS No.: 2253641-22-2
M. Wt: 243.67
InChI Key: HLUNQHSLGOQAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with acetic anhydride to yield the 1,2,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with methylamine hydrochloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the fluorine atom and the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUNQHSLGOQAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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